9,10-Anthracenedione, 1-amino-2-benzoyl-
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Overview
Description
9,10-Anthracenedione, 1-amino-2-benzoyl- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes an anthracenedione core with an amino group at the 1-position and a benzoyl group at the 2-position. It has a molecular formula of C20H13NO3 and a molecular weight of 315.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-benzoyl- typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene using a reducing agent such as tin and hydrochloric acid.
Acylation: The 9,10-diaminoanthracene undergoes acylation with benzoyl chloride in the presence of a base like pyridine to yield 9,10-Anthracenedione, 1-amino-2-benzoyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-2-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2-benzoyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-benzoyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. These actions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
1-Amino-9,10-anthraquinone: Similar in structure but lacks the benzoyl group.
1-Amino-2-methyl-9,10-anthraquinone: Contains a methyl group instead of a benzoyl group.
1-Amino-4-hydroxy-9,10-anthraquinone: Has a hydroxy group at the 4-position.
Uniqueness
9,10-Anthracenedione, 1-amino-2-benzoyl- is unique due to the presence of both amino and benzoyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
6337-19-5 |
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Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-amino-2-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H13NO3/c22-18-16(19(23)12-6-2-1-3-7-12)11-10-15-17(18)21(25)14-9-5-4-8-13(14)20(15)24/h1-11H,22H2 |
InChI Key |
WKLRPYQQRZSYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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